molecular formula C21H20N4O2S B14959470 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide

2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B14959470
M. Wt: 392.5 g/mol
InChI Key: DIXCJJRHFKLUSR-UHFFFAOYSA-N
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Description

The compound 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide features a benzothiazole core substituted with:

  • A 2-acetamido group at position 2.
  • A 6-carboxamide group at position 6, linked to a branched chain containing a 1H-indol-3-yl moiety via a 1-methylethyl (isopropyl) group.

This structure combines the benzothiazole scaffold—a privileged structure in medicinal chemistry—with indole, a heterocycle prevalent in bioactive molecules.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-acetamido-N-[1-(1H-indol-3-yl)propan-2-yl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C21H20N4O2S/c1-12(9-15-11-22-17-6-4-3-5-16(15)17)23-20(27)14-7-8-18-19(10-14)28-21(25-18)24-13(2)26/h3-8,10-12,22H,9H2,1-2H3,(H,23,27)(H,24,25,26)

InChI Key

DIXCJJRHFKLUSR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=C(S4)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the indole moiety and the acetylamino group. Common reagents used in these reactions include acetic anhydride, indole derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzothiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Benzothiazole 2-Acetamido, 6-carboxamide with indole-isopropyl 335.42 (calc.) Indole for receptor binding; isopropyl chain enhances steric bulk
N-[2-(1H-Indol-3-yl)ethyl]-2-methyl-1,3-benzothiazole-6-carboxamide Benzothiazole 2-Methyl, 6-carboxamide with indole-ethyl 335.42 Methyl group increases metabolic stability; shorter ethyl linker
2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)-ethyl]-2-oxoacetamide Oxoacetamide Acetylamino phenyl, indole-ethyl 349.4 Non-benzothiazole core; oxoacetamide backbone for flexibility
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole 2-Adamantyl, 6-methoxy 356.48 Adamantyl group increases lipophilicity; methoxy improves solubility
Compound 21 () Benzothiazole 2-Acetamido, 6-carboxamide with sulfonamido-ethyl Not reported Sulfonamido group introduces polarity; lower yield (35%)

Biological Activity

The compound 2-(acetylamino)-N~6~-[2-(1H-indol-3-yl)-1-methylethyl]-1,3-benzothiazole-6-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O2SC_{16}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 350.41 g/mol. The structure features an indole moiety, which is known for its diverse biological activities, linked to a benzothiazole core.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
  • In vitro Studies : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
  • Case Study : In one study, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

Neuroprotective Effects

There is emerging evidence that suggests neuroprotective effects:

  • Mechanism : The compound may protect neuronal cells from oxidative stress-induced damage.
  • Research Findings : In animal models, administration of the compound resulted in improved cognitive functions in models of neurodegeneration.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis
AntimicrobialEffective against S. aureus (MIC)
NeuroprotectiveImproves cognitive functions

Table 2: Comparison with Related Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
2-(acetylamino)-N~6~-[...]-carboxamideYesYesYes
Compound AModerateNoNo
Compound BHighModerateYes

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